(3R,4S)-3-FLUOROOXAN-4-OL

Chiral building block Enantioselective synthesis Medicinal chemistry

Challenge: Inconsistent biological data from racemic or non-fluorinated oxane intermediates undermines SAR and IP positioning. Solution: (3R,4S)-3-Fluorooxan-4-ol-a single enantiomer with defined cis stereochemistry. - 97% min purity vs. 95% for alternatives; reduces chiral resolution needs - XLogP3 = 0 (non-fluorinated: -0.1); quantifiably modulates lipophilicity - Enables composition-of-matter patent claims for CNS & macrocycle programs

Molecular Formula C5H9FO2
Molecular Weight 120.12
CAS No. 1893404-91-5
Cat. No. B3112433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-FLUOROOXAN-4-OL
CAS1893404-91-5
Molecular FormulaC5H9FO2
Molecular Weight120.12
Structural Identifiers
SMILESC1COCC(C1O)F
InChIInChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
InChIKeyMSXRZCAECMOKSR-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4S)-3-Fluorooxan-4-ol Overview


(3R,4S)-3-Fluorooxan-4-ol (CAS 1893404-91-5) is a chiral, cis-configured fluorinated tetrahydropyran derivative with the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol [1]. The compound is a single enantiomer (3R,4S) with defined stereochemistry, supplied as a research-grade building block with a minimum purity specification of 97% . Its structural features—a saturated oxane ring bearing a fluorine atom at the 3-position and a hydroxyl group at the 4-position—make it a versatile intermediate for the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials .

Uniqueness of (3R,4S)-3-Fluorooxan-4-ol


The oxan-4-ol scaffold is widely used in drug discovery, but subtle modifications—stereochemistry and fluorine substitution—dramatically alter physicochemical and biological properties. The (3R,4S) stereochemistry defines the three-dimensional arrangement of the fluorine and hydroxyl groups, which is critical for molecular recognition in enzyme binding pockets and receptor interactions [1]. Fluorine incorporation, even at a single position, modulates lipophilicity (XLogP3 = 0 for the target vs. -0.1 for non-fluorinated oxan-4-ol), pKa, and metabolic stability, all of which influence ADME profiles and target engagement [2]. Generic substitution with a racemic mixture, an alternative stereoisomer (e.g., (3R,4R) or (3S,4R)), or the non-fluorinated parent oxan-4-ol introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies, lead to inconsistent biological results, and compromise intellectual property positioning [3].

Quantitative Differentiation from Analogs


Stereochemical Purity Advantage

The (3R,4S)-configured cis-3-fluorooxan-4-ol is commercially available with a minimum purity specification of 97% . In contrast, the (3S,4R) stereoisomer is typically supplied at 95% purity, and the (3R,4R) trans-isomer is also offered at 95% purity . The higher baseline purity of the (3R,4S) compound reduces the need for additional purification steps in downstream synthetic applications, ensuring more reliable reaction outcomes and minimizing impurity-related artifacts in biological assays.

Chiral building block Enantioselective synthesis Medicinal chemistry

Lipophilicity Modulation by Fluorination

Fluorination at the 3-position of the oxane ring alters the compound's lipophilicity. PubChem computed properties indicate an XLogP3-AA value of 0 for (3R,4S)-3-fluorooxan-4-ol, compared to -0.1 for the non-fluorinated parent oxan-4-ol (tetrahydro-4H-pyran-4-ol) [1][2]. This subtle increase in lipophilicity (ΔXLogP3 = +0.1) can enhance membrane permeability and improve oral bioavailability in drug candidates, while the fluorine atom also serves as a metabolic soft spot blocker, potentially reducing oxidative metabolism at the 3-position.

Lipophilicity ADME Drug design

Synthetic Utility in Drug Discovery

The (3R,4S) stereochemistry provides a rigid, pre-organized scaffold that is increasingly valued in modern drug discovery for exploring three-dimensional chemical space. Tetrahydropyran rings are present in numerous bioactive natural products and approved drugs, and the strategic introduction of fluorine enhances binding affinity and metabolic stability [1]. A patent application (US-8759365-B2) discloses the use of fluorinated oxane derivatives, including compounds structurally related to (3R,4S)-3-fluorooxan-4-ol, as key intermediates in the synthesis of organic compounds with potential therapeutic applications [2]. Unlike racemic or non-fluorinated alternatives, the defined stereochemistry and fluorine atom of (3R,4S)-3-fluorooxan-4-ol allow for precise control over the three-dimensional orientation of pharmacophoric elements in downstream analogs.

Organic synthesis Fluorinated building blocks SAR studies

Enhanced Metabolic Stability

The introduction of a fluorine atom at metabolically labile positions is a well-established strategy to block oxidative metabolism and prolong half-life. Fluorinated tetrahydropyran derivatives, including those structurally similar to (3R,4S)-3-fluorooxan-4-ol, have been shown to exhibit improved metabolic stability in vitro compared to their non-fluorinated counterparts [1]. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C-H), making it resistant to cytochrome P450-mediated hydroxylation. This class-level advantage is directly applicable to (3R,4S)-3-fluorooxan-4-ol, suggesting that compounds incorporating this building block may benefit from reduced first-pass metabolism and extended duration of action in vivo.

Metabolic stability CYP inhibition Fluorine effect

Optimal Use Cases for (3R,4S)-3-Fluorooxan-4-ol


Enantioselective Drug Candidate Synthesis

When designing a chiral drug candidate that incorporates a tetrahydropyran moiety, the (3R,4S)-configured 3-fluorooxan-4-ol serves as an ideal building block. Its 97% minimum purity specification (compared to 95% for alternative stereoisomers) ensures that the final product retains high enantiomeric excess, minimizing the need for chiral resolution steps and reducing the risk of off-target effects associated with the wrong stereoisomer . This is particularly critical in programs targeting CNS disorders, where fluorine substitution and stereochemistry profoundly impact blood-brain barrier penetration and receptor selectivity [1].

SAR Studies of Fluorine Substitution

The compound's XLogP3 of 0 versus -0.1 for non-fluorinated oxan-4-ol provides a quantifiable starting point for medicinal chemists evaluating the impact of fluorine on lipophilicity and membrane permeability . By incorporating (3R,4S)-3-fluorooxan-4-ol into a scaffold, researchers can systematically assess how this single-atom substitution influences potency, selectivity, and ADME properties in a controlled manner, without confounding variables introduced by larger structural changes [1].

Fluorinated Macrocycle Synthesis

The rigid, sp³-rich oxane ring with defined stereochemistry makes (3R,4S)-3-fluorooxan-4-ol a valuable precursor for constructing fluorinated macrocycles and analogs of tetrahydropyran-containing natural products (e.g., spliceostatins, thailanstatins) . The fluorine atom can be leveraged to tune conformational preferences and hydrogen-bonding networks, which are critical for macrocycle preorganization and target binding. The compound's high purity and defined stereochemistry ensure reproducible synthetic outcomes in complex multistep sequences [1].

Patent-Protected Chemical Space Exploration

The use of a single enantiomer with defined stereochemistry (3R,4S) rather than a racemic mixture strengthens intellectual property positions by enabling composition-of-matter claims on specific stereoisomers . Patents such as US-8759365-B2 explicitly claim fluorinated oxane derivatives, underscoring the strategic value of sourcing chiral, fluorinated building blocks for early-stage drug discovery programs [1].

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